2-tert-Butoxybuta-1,3-diene
Description
2-tert-Butoxybuta-1,3-diene is a conjugated diene derivative featuring a tert-butoxy (-OC(CH₃)₃) substituent at the 2-position of the butadiene backbone. The tert-butoxy group is a bulky, electron-donating substituent known to influence steric hindrance, stability, and reactivity in organic synthesis. Such derivatives are likely employed as intermediates in pharmaceuticals, agrochemicals, or polymer chemistry, similar to other functionalized butadienes .
Properties
CAS No. |
50321-26-1 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-buta-1,3-dien-2-yloxy-2-methylpropane |
InChI |
InChI=1S/C8H14O/c1-6-7(2)9-8(3,4)5/h6H,1-2H2,3-5H3 |
InChI Key |
DGSKWRSFUOOZPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=C)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxybuta-1,3-diene typically involves the formation of dienolates from methylcarbonyl compounds. This method has been used to access 1,3-dienes bearing various substituents, including silyloxy, alkyloxy, or phosphate groups . The reaction conditions often involve the use of strong bases to deprotonate the methylcarbonyl compounds, followed by the addition of electrophiles to form the desired diene.
Industrial Production Methods
Industrial production of 2-tert-Butoxybuta-1,3-diene may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxybuta-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: This compound can react with electrophiles such as hydrogen halides (e.g., HBr) to form addition products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions for 2-tert-Butoxybuta-1,3-diene are limited.
Substitution: Substitution reactions can occur, particularly at the allylic positions, where the double bonds are conjugated.
Common Reagents and Conditions
Common reagents used in the reactions of 2-tert-Butoxybuta-1,3-diene include hydrogen halides, strong acids, and bases. Reaction conditions can vary, but temperature and solvent choice play crucial roles in determining the reaction pathway and product distribution .
Major Products
The major products formed from the reactions of 2-tert-Butoxybuta-1,3-diene depend on the specific reaction conditions. For example, electrophilic addition with HBr can yield both 1,2- and 1,4-addition products, with the distribution influenced by temperature and reaction kinetics .
Scientific Research Applications
2-tert-Butoxybuta-1,3-diene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the synthesis of polymers and other materials with unique electronic properties due to its conjugated system.
Biological Research:
Mechanism of Action
The mechanism of action of 2-tert-Butoxybuta-1,3-diene in chemical reactions involves the formation of resonance-stabilized carbocations during electrophilic addition reactions. The conjugated diene structure allows for electron delocalization, which stabilizes the intermediate carbocations and influences the reaction pathway . The molecular targets and pathways involved in its reactions are primarily related to its ability to participate in conjugated systems and form stable intermediates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key comparisons with structurally related buta-1,3-dienes are summarized below, focusing on substituent effects and applications:
Data Table: Comparative Analysis of Buta-1,3-diene Derivatives
| Property | 2-tert-Butoxybuta-1,3-diene | Nitro-polyhalobuta-1,3-dienes | Furanoeudesma-1,3-diene | 2,3-Dimethylbuta-1,3-diene |
|---|---|---|---|---|
| Substituent Type | Alkoxy (tert-butoxy) | Nitro + halogens | Fused furan | Alkyl (methyl) |
| Reactivity Profile | Moderate electrophilicity | High electrophilicity | Low (natural product) | Moderate (radical pathways) |
| Primary Applications | Synthetic intermediate | Pharmacological building blocks | Traditional medicine | Mechanistic studies |
| Key Reference |
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